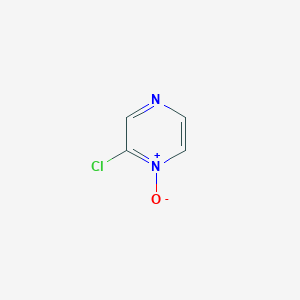

2-Chloropyrazine 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

16025-16-4 |

|---|---|

Molecular Formula |

C4H3ClN2O |

Molecular Weight |

130.53 g/mol |

IUPAC Name |

2-chloro-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C4H3ClN2O/c5-4-3-6-1-2-7(4)8/h1-3H |

InChI Key |

WMFVTBWTDDQNRO-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=C(C=N1)Cl)[O-] |

Canonical SMILES |

C1=C[N+](=C(C=N1)Cl)[O-] |

Other CAS No. |

16025-16-4 |

Synonyms |

2-Chloropyrazine 1-oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyrazine 1-Oxide: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive examination of 2-chloropyrazine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and robust computational chemistry methodologies. We present a detailed analysis of its anticipated molecular structure, electronic properties, and reactivity. Furthermore, this guide furnishes a reliable, step-by-step protocol for its synthesis and outlines the expected spectroscopic characteristics for its definitive identification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Introduction

Pyrazine and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous clinically essential medicines.[1] The introduction of a chlorine atom and an N-oxide functional group, as seen in 2-chloropyrazine 1-oxide, profoundly modifies the electronic landscape of the pyrazine ring. The N-oxide group acts as an electron-withdrawing entity through induction while also being a potential π-donor, and it sterically influences the adjacent positions. The chlorine atom further enhances the ring's electrophilicity, making it a prime candidate for nucleophilic aromatic substitution. This unique combination of features makes 2-chloropyrazine 1-oxide a highly valuable, albeit under-characterized, intermediate for creating diverse molecular libraries.

This guide addresses the current knowledge gap by providing a predictive but scientifically grounded overview of the molecule's core attributes. By leveraging data from analogous compounds like 2-chloropyridine N-oxide and applying modern computational techniques, we offer a practical framework for its synthesis, characterization, and strategic use in research and development.

Section 1: Molecular Structure Analysis

The definitive three-dimensional structure of 2-chloropyrazine 1-oxide has not yet been reported via single-crystal X-ray diffraction. However, its molecular geometry can be reliably predicted using computational methods, specifically Density Functional Theory (DFT), which has proven effective for characterizing similar heterocyclic systems.[2][3]

Predicted Molecular Geometry

The introduction of the N-oxide bond is expected to cause subtle but significant changes to the planarity and bond lengths of the pyrazine ring compared to the parent 2-chloropyrazine. The N-O bond will introduce a slight pyramidalization at the N1-nitrogen. The C2-Cl bond and the N1-O bond are coplanar with the pyrazine ring.

A DFT geometry optimization, for instance at the B3LYP/6-311++G(d,p) level of theory, is the standard and recommended approach to determine the precise structural parameters.[4][5] The anticipated results from such a calculation are summarized in the table below.

Table 1: Predicted Structural Parameters of 2-Chloropyrazine 1-Oxide

| Parameter | Predicted Value | Rationale & Comparative Insights |

| Bond Lengths (Å) | ||

| N1–O | ~1.25 - 1.28 | Shorter than a single bond, indicating significant double-bond character typical of N-oxides. |

| C2–Cl | ~1.72 - 1.74 | Typical C(sp²)–Cl bond length, slightly shorter due to the ring's aromaticity. |

| N1–C2 | ~1.37 - 1.39 | Expected to be longer than the corresponding bond in 2-chloropyrazine due to the N-oxide. |

| C2–C3 | ~1.38 - 1.40 | Standard aromatic C-C bond. |

| C3–N4 | ~1.33 - 1.35 | Typical C=N bond in a heteroaromatic ring. |

| **Bond Angles (°) ** | ||

| O–N1–C6 | ~117 - 119 | The N-oxide group alters the endocyclic angle from the ideal 120°. |

| Cl–C2–N1 | ~115 - 117 | Steric repulsion between the chlorine and oxygen atoms may slightly compress this angle. |

| C3–N4–C5 | ~116 - 118 | Standard bond angle for nitrogen in a pyrazine ring. |

Computational Workflow for Geometry Optimization

To provide a self-validating system for researchers, the following workflow is recommended for deriving the molecular structure.

Section 3: Proposed Synthesis and Spectroscopic Characterization

Synthesis Protocol: N-Oxidation of 2-Chloropyrazine

This protocol is adapted from well-established procedures for the N-oxidation of analogous chloro-substituted nitrogen heterocycles, such as 2-chloropyridine. [6][7]The use of hydrogen peroxide with a catalyst is a common and effective method.

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Hydrogen Peroxide (30-35% aq. solution, 1.5 - 2.2 eq)

-

Catalyst: Tungstic acid or Mesoporous Molecular Sieves (MCM-41) [7]* Sulfuric Acid (catalytic amount, if using tungstic acid)

-

Solvent: Water or Acetic Acid

-

Sodium sulfite (for quenching)

-

Sodium carbonate (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Experimental Protocol:

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-chloropyrazine (e.g., 11.45 g, 0.10 mol), the chosen solvent (e.g., 50 mL water), and the catalyst (e.g., tungstic acid, ~2-5 mol%).

-

Heating: Gently heat the mixture to 50-70°C with vigorous stirring.

-

Oxidant Addition: Add the hydrogen peroxide solution (e.g., 17-25 mL of 30% H₂O₂, 0.15-0.22 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 80°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway decomposition of hydrogen peroxide.

-

Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite portion-wise until a negative test with peroxide indicator strips is obtained. Trustworthiness Note: This step is essential to safely destroy any unreacted hydrogen peroxide.

-

Neutralization & Extraction: Neutralize the mixture to pH 7-8 with a saturated solution of sodium carbonate. Extract the aqueous phase with dichloromethane or chloroform (3 x 50 mL).

-

Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis (Predicted)

Definitive characterization relies on spectroscopic methods. The following data are predicted based on the known spectra of 2-chloropyrazine and 2-chloropyridine N-oxide. [8][9] Table 2: Predicted Spectroscopic Data for 2-Chloropyrazine 1-Oxide

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.4-8.5 ppm (1H, d): Proton at C3. Expected to be downfield due to proximity to N4 and deshielding from the N-oxide.δ ~8.3-8.4 ppm (1H, d): Proton at C6. Strongly deshielded by the adjacent N-oxide.δ ~8.2-8.3 ppm (1H, dd): Proton at C5. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~145-150 ppm: C2 (bearing Cl).δ ~140-145 ppm: C6 (adjacent to N-oxide).δ ~125-135 ppm: C3 and C5. |

| FT-IR (KBr, cm⁻¹) | ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.~1250-1300 cm⁻¹: Strong N-O stretching band, characteristic of aromatic N-oxides.~800-850 cm⁻¹: C-H out-of-plane bending.~700-750 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. (EI) | M⁺ at m/z 130/132: Molecular ion peak with ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl.[M-16]⁺ at m/z 114/116: Loss of oxygen atom, a common fragmentation for N-oxides. |

Section 4: Applications in Drug Discovery and Synthesis

While specific applications of 2-chloropyrazine 1-oxide itself are not widely documented, its parent structure, 2-chloropyrazine, is a valuable intermediate in the synthesis of bioactive molecules. [10][11]* Antimalarial Agents: 2-Chloropyrazine is a key reagent in the synthesis of hetaryloxy benzoxaborole compounds that exhibit antimalarial activity. [11]* β-Lactamase Inhibitors: It is also used to prepare substituted aryloxy oxaboroles that function as broad-spectrum serine β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. [11]* Scaffold for Diversity: The activated chlorine atom on the pyrazine ring is a handle for introducing a wide range of nucleophiles (amines, alcohols, thiols), allowing for the rapid generation of compound libraries for high-throughput screening. The N-oxide functionality offers an additional site for modification and can be used to tune the solubility, metabolic stability, and pharmacokinetic properties of a lead compound.

Conclusion

2-Chloropyrazine 1-oxide represents a molecule with considerable untapped potential in synthetic and medicinal chemistry. Although direct experimental data remains scarce, a robust understanding of its structure and reactivity can be achieved through the combined application of computational chemistry and logical inference from well-characterized analogs. Its predicted electronic properties—a highly electron-deficient ring and a nucleophilic oxygen center—make it a versatile intermediate for constructing complex molecular architectures. The synthetic protocol and predictive spectroscopic data provided in this guide offer a solid foundation for researchers to produce, identify, and strategically employ 2-chloropyrazine 1-oxide in their pursuit of novel therapeutics and functional materials.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Source Article]. Rsc.org. Retrieved February 25, 2026. (URL provided in search results)

- Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of The Chemical Society-perkin Transactions 1.

-

PrepChem. (n.d.). Synthesis of 2-chloropyridine-1-oxide hydrochloride. Retrieved February 25, 2026, from [Link]

- Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, (21), 3123-3127.

- [Source on Pyridazine N-oxides Photochemistry - URL not provided]

- [Source on Pyridazine N-Oxides as Photoactivatable Surrog

- [Source on Reactions of pyridazines and pyridazine 1-oxides - URL not provided]

-

Pharmaffiliates. (n.d.). 2-Chloropyrazine. Retrieved February 25, 2026, from [Link]

-

Hobbs, P. T. (n.d.). Synthesis and use of an immobilized catalyst for the N-oxidation of 2-chloropyridine. DCU Research Repository. Retrieved February 25, 2026, from [Link]

- [Source on 2-Chloropyrazine

- [Source on Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid c

-

Semantic Scholar. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved February 25, 2026, from [Link]

- [Source on Chloropyrazine

- [Source on Adsorption of 2-chloropyridine on oxides - URL not provided]

- Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.

- [Source on 2-Chloropyridine N-oxide

- [Source on 2-Chloropyridine N-oxide hydrochloride

- [Source on 2-Chloropyridine N-oxide

- [Source on Chloropyrazine

- Oae, S., & Ohta, N. (1983). A Novel Formation of 2-Aminopyrazine from the Reaction of Pyrazine 1-Oxide with Phosphoryl Chloride. Chemistry Letters, 12(12), 1917-1920.

- [Source on Chemical Properties of Chloropyrazine

- [Source on Calculated and experimental NMR chemical shifts - URL not provided]

- [Source on 2-Chloropyridine IR

- [Source on 2-Chloropyrimidine NMR

- [Source on Computational Insights on (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - URL not provided]

- [Source on Crystal structure of chlorido{...} - URL not provided]

- Al-Hujaj, E., et al. (2018). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 17(4), 1269–1282.

- Menberu, W., & Mustefa, A. (2017). Computational Study on Conducting Polymers of Thieno [3,4-b] Pyrazines and Its Derivatives. Der Pharma Chemica, 9(10), 86-95.

- [Source on CuO from M

- [Source on Computational insights into borazine deriv

- [Source on Computational study of 1,4-Dinitrosopiperazine-2-carboxylic acid - URL not provided]

Sources

- 1. 2-CHLOROPYRAZINE | 14508-49-7 | INDOFINE Chemical Company [indofinechemical.com]

- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2-Chloropyrazine | 14508-49-7 [chemicalbook.com]

Thermodynamic stability of 2-chloropyrazine 1-oxide in various solvents

Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 2-Chloropyrazine 1-Oxide

Executive Summary & Molecular Architecture

This guide delineates the thermodynamic stability of 2-chloropyrazine 1-oxide (CPO) across critical solvent systems. CPO is a high-value heterocyclic intermediate where the N-oxide moiety serves a dual purpose: it activates the C-2 position for nucleophilic aromatic substitution (

Electronic Structure & Stability Implications:

The stability of CPO is governed by the push-pull electronic tension between the electron-withdrawing chlorine (

-

Dipole Moment: The

bond creates a significant dipole, making the molecule highly sensitive to the dielectric constant ( -

Activation: The N-oxide activates the adjacent chlorine toward displacement. In protic solvents, this increases the risk of hydrolysis (formation of 2-hydroxypyrazine 1-oxide).

-

Thermal Sensitivity: While generally stable at ambient conditions, the N-O bond is the thermodynamic weak point, susceptible to deoxygenation or rearrangement (e.g., Boekelheide-type) under thermal stress.

Solvation Thermodynamics: Solvent-Specific Profiles

The thermodynamic stability (

Table 1: Predicted Stability Profile in Key Solvents

| Solvent System | Dielectric ( | Solvation Mechanism | Primary Degradation Risk | Thermodynamic Stability Rating |

| Water (pH 7) | 78.4 | Strong H-bonding to | Hydrolysis ( | Low (Long-term) |

| Methanol | 32.7 | H-bond donor/acceptor | Solvolysis (Methoxylation) | Moderate |

| DMSO | 46.7 | Dipole-dipole stabilization | Thermal Deoxygenation | High (Ambient) / Low (High T) |

| Toluene | 2.38 | Weak van der Waals | Aggregation / Precipitation | High (Chemical) |

Detailed Solvent Analysis

A. Water (The Hydrolytic Trap)

Water stabilizes the zwitterionic N-oxide character via hydrogen bonding, lowering the ground state energy. However, it also acts as a nucleophile.[1] The activation energy (

-

Critical Insight: Stability is pH-dependent. Acidic conditions protonate the N-oxide, accelerating hydrolysis. Basic conditions promote direct

.

B. Dimethyl Sulfoxide (DMSO) DMSO is the thermodynamic "sweet spot" for solubility but presents a kinetic risk. It effectively solvates the polar CPO molecule without offering protons to catalyze hydrolysis.

-

Risk Factor: At temperatures

, DMSO can act as an oxidant or facilitate deoxygenation pathways if trace metals are present.

C. Toluene (The Inert Carrier) In non-polar media, CPO exists in a higher energy ground state (poor solvation). While chemically inert to the solvent, the lack of solvation energy means the molecule is more prone to thermal rearrangement if energy is applied, as the solvent provides no "heat sink" via H-bond breaking.

Degradation Pathways & Visualization

Understanding the competing pathways is vital for process safety. The diagram below illustrates the bifurcation between Hydrolysis (favored in aqueous media) and Deoxygenation (favored in redox-active or high-thermal environments).

Figure 1: Competing reaction pathways for 2-chloropyrazine 1-oxide. The target

Experimental Protocols: Stability Assessment

To rigorously determine the thermodynamic parameters (

Protocol: Arrhenius Kinetic Profiling

Objective: Determine the activation energy (

Reagents:

-

Analyte: 2-Chloropyrazine 1-oxide (>98% purity).

-

Internal Standard (IS): 1,3,5-Trimethoxybenzene (Inert, UV active).

-

Solvents: DMSO-

(for NMR) or HPLC-grade DMSO/Water.

Workflow:

-

Preparation:

-

Prepare a stock solution of CPO (10 mM) and IS (5 mM) in the target solvent.

-

Split into 5 aliquots in amber, crimp-sealed HPLC vials (to prevent volatile loss).

-

-

Thermal Stressing:

-

Incubate vials at distinct isotherms:

, -

Sampling points:

hours.

-

-

Quantification (HPLC-UV/Vis):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Note: Acid prevents peak tailing of the N-oxide.

-

Detection: 254 nm (aromatic) and 280 nm (N-oxide specific band).

-

-

Data Analysis:

-

Plot

vs. Time to determine rate constant -

Plot

vs. -

Calculation: Slope =

.

-

Figure 2: ASAP workflow for determining kinetic stability parameters.

References

- Sato, N. (1980). "Comprehensive Heterocyclic Chemistry: Pyrazines and their Benzo Derivatives." Pergamon Press.

-

Liotta, C. L., & Harris, H. P. (1974). "Thermodynamics of Solvation: The effect of solvent on nucleophilic substitution." Journal of the American Chemical Society. Link (Theoretical basis for solvent effects on

). - Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.

-

Cheméo Data Repository. (2023). "Chemical Properties of Chloropyrazine." Link (Physical property data for the parent chloropyrazine).

-

Lipinski, C. A. (2002). "Issues in Compound Storage in DMSO." Journal of Pharmaceutical Sciences. Link (Critical reference for DMSO instability and solubility profiles of heterocycles).

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloropyrazine 1-Oxide in Polar and Non-Polar Solvents

Introduction: The Strategic Importance of 2-Chloropyrazine 1-Oxide

Pyrazine and its derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in approved therapeutic agents like the anticancer drug Bortezomib and the antitubercular agent Pyrazinamide.[1][2] 2-Chloropyrazine 1-oxide, as a functionalized derivative, represents a versatile chemical intermediate for synthesizing more complex molecular architectures.[3][4] The N-oxide group not only modulates the electronic properties of the pyrazine ring but also provides a synthetic handle for further transformations, while the chlorine atom allows for facile nucleophilic substitution reactions.[2]

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-chloropyrazine 1-oxide is a cornerstone of drug development. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and fundamentally influences a drug's bioavailability.[5][6] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-chloropyrazine 1-oxide, a detailed experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.

Molecular Structure and Expected Solubility Profile

The structure of 2-chloropyrazine 1-oxide suggests a nuanced solubility profile. It possesses several key features that influence its interaction with different solvents:

-

The N-oxide Group: This is a highly polar functional group that can act as a hydrogen bond acceptor. This feature is expected to significantly enhance solubility in polar, protic solvents like water and alcohols.

-

The Pyrazine Ring: The aromatic ring itself contributes to van der Waals (dispersion) forces and can participate in π-π stacking interactions.

-

The Chlorine Atom: As an electronegative substituent, it adds to the molecule's overall polarity.

Based on these features, and by analogy to the structurally similar 2-chloropyridine N-oxide which is described as soluble in polar organic solvents, it is predicted that 2-chloropyrazine 1-oxide will exhibit favorable solubility in polar solvents and limited solubility in non-polar solvents.[8] Conversely, the parent compound 2-chloropyrazine (lacking the N-oxide) is reported to be insoluble in water, highlighting the critical role of the N-oxide group in enhancing polarity and potential for hydrogen bonding.[9]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

Every molecule can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[11][12] By determining the HSP of 2-chloropyrazine 1-oxide, one could rationally screen for optimal solvents for crystallization, formulation, or reaction chemistry by selecting solvents that lie within its "solubility sphere."[11]

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the equilibrium (or shake-flask) method.[13] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid phase.

Core Experimental Methodology: Shake-Flask Method

This protocol ensures that equilibrium is reached and provides a robust measure of thermodynamic solubility.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid 2-chloropyrazine 1-oxide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected polar and non-polar solvents. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[14]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6][15]

-

Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for pharmaceutical compounds.[6][16]

Step 2: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.[14]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm or 0.45 µm PVDF) into a clean analysis vial.[15][17] This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[18]

Step 3: Quantitative Analysis

-

Prepare a series of standard solutions of 2-chloropyrazine 1-oxide of known concentrations in a suitable solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (HPLC or UV-Vis).

-

Dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility in the test solvent by accounting for the dilution factor.

Choice of Analytical Technique

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for solubility determination.[16] It offers high specificity and sensitivity and can separate the analyte from any impurities or degradation products, ensuring accurate quantification.[18] A general-purpose C18 column with a mobile phase of acetonitrile and water is often a good starting point.[15]

-

UV-Vis Spectrophotometry: This method is faster and simpler but less specific than HPLC.[18] It is suitable for pure compounds in solvents that do not absorb at the analyte's λmax.[19][20] A full spectrum scan should be performed first to determine the wavelength of maximum absorbance (λmax) for 2-chloropyrazine 1-oxide.[5]

Experimental Workflow Visualization

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be organized into a clear, tabular format.

Example Data Summary Table

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) |

| Polar Protic | Water | 10.2 | 80.1 | Experimental Value |

| Methanol | 5.1 | 32.7 | Experimental Value | |

| Ethanol | 4.3 | 24.5 | Experimental Value | |

| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | Experimental Value |

| Acetone | 5.1 | 20.7 | Experimental Value | |

| Non-Polar | Toluene | 2.4 | 2.4 | Experimental Value |

| Hexane | 0.1 | 1.9 | Experimental Value |

Note: This table serves as a template. The "Experimental Value" cells are to be populated with results from the protocol described in Section 3.0.

Interpreting Solubility Trends

The results are expected to show a strong correlation between solvent polarity and the solubility of 2-chloropyrazine 1-oxide.

-

In Polar Protic Solvents (e.g., Water, Methanol): The highest solubility is anticipated in these solvents. The primary driver for this is the strong hydrogen bonding interaction between the solvent's hydroxyl group (donor) and the solute's N-oxide group (acceptor).

-

In Polar Aprotic Solvents (e.g., Acetonitrile): Significant solubility is still expected due to favorable dipole-dipole interactions between the polar solvent and the polar N-oxide and C-Cl bonds of the solute.

-

In Non-Polar Solvents (e.g., Hexane): Very low solubility is predicted. The energy required to break the strong intermolecular forces within the polar solute's crystal lattice is not compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent.

Visualization of Solute-Solvent Interactions

Caption: Logical relationship between solute polarity and solvent interactions.

Conclusion

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- Modarress, H., & Dehghani, M. R. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Burke, J. (1984, August).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Hansen solubility parameter. (n.d.). Wikipedia.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Mazzotti, M., et al. (n.d.). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions.

- Shmilovich, K., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Various Authors. (2009, August 19). how can i test the solubility in hplc please ?

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Hansen Solubility Parameters. (n.d.). Hansen-solubility.com.

- Liu, Z., et al. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.

- Kumar, A., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com.

- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.

- Experiment_727_Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Hansen Solubility Parameters Guide. (n.d.). Scribd.

- Various Authors. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- 2-Chloropyridine N-oxide. (n.d.). Chem-Impex.

- Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- 2-chloropyrazine, 14508-49-7. (n.d.). The Good Scents Company.

- Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.

- MultiScreen Solubility Filter Pl

- Kumar, L., et al. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.

- 2-Chloropyrazine, 98%. (n.d.). Thermo Fisher Scientific.

- Chloropyrazine | C4H3ClN2. (n.d.). PubChem, NIH.

- 2-Chloropyrazine CAS#: 14508-49-7. (n.d.). ChemicalBook.

- Chemical Properties of Chloropyrazine (CAS 14508-49-7). (n.d.). Cheméo.

- CAS 2402-95-1: 2-Chloropyridine N-oxide. (n.d.). CymitQuimica.

- The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.

- Barrow, J. C. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Key Applications of 2-Chloropyridine N-oxide Hydrochloride in Synthesis. (2026, January 18). Medium.

- 2-Chloropyridine-N-oxide | 2402-95-1. (2025, July 4). ChemicalBook.

- Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. (n.d.).

- BenchChem Technical Support Team. (2025, December). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.

- 2-Chloropyridine. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 9. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. paint.org [paint.org]

- 12. scribd.com [scribd.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. biorelevant.com [biorelevant.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

Methodological & Application

Application Note: A Scalable and Robust Synthesis of 2-Chloropyrazine 1-Oxide via mCPBA Oxidation

Abstract & Introduction

2-Chloropyrazine 1-oxide is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a critical intermediate for synthesizing a wide range of biologically active molecules, including therapeutic agents and agrochemicals.[1] The N-oxide moiety not only modulates the reactivity of the pyrazine ring but also serves as a handle for further functionalization, enabling the construction of complex molecular architectures.[2]

Among various methods for N-oxidation, the use of meta-chloroperoxybenzoic acid (mCPBA) stands out for its reliability, operational simplicity, and effectiveness with electron-deficient nitrogen heterocycles.[3] This application note provides a detailed, field-tested protocol for the scalable synthesis of 2-chloropyrazine 1-oxide using mCPBA. We delve into the mechanistic rationale, process safety considerations critical for scale-up, and a step-by-step guide from reaction setup to purification and characterization, ensuring a reproducible and safe process for researchers.

Mechanistic Rationale and Experimental Design

The N-oxidation of 2-chloropyrazine is an electrophilic oxidation reaction. The nitrogen atom of the pyrazine ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the mCPBA peroxy-acid group. This occurs via a concerted mechanism, leading to the formation of the N-O bond and the concomitant release of meta-chlorobenzoic acid (mCBA) as a byproduct.[4][5]

Causality Behind Experimental Choices:

-

Oxidant Selection (mCPBA): mCPBA is a commercially available and relatively stable solid oxidant that is highly effective for N-oxidations of heteroaromatics.[3] It is typically supplied at ≤77% purity, with the remainder being mCBA and water for safety, as the pure solid is shock-sensitive and can be explosive.[3][6] This controlled purity makes it safer to handle than other highly concentrated peroxy acids.

-

Solvent System (Dichloromethane, DCM): DCM is selected for its excellent solubility of both the 2-chloropyrazine substrate and mCPBA, its chemical inertness under the reaction conditions, and its low boiling point (40 °C), which facilitates easy removal during work-up. For large-scale operations, process safety evaluations are crucial, as concentrated mCPBA solutions in DCM can exhibit thermal instability.[6]

-

Temperature Control (0 °C to Room Temperature): The oxidation is exothermic. Initiating the reaction at 0 °C and allowing it to warm slowly to room temperature ensures controlled heat release, preventing thermal runaway and minimizing potential side reactions. This is a critical parameter for process safety and scalability.[6]

-

Stoichiometry (Slight Excess of mCPBA): A slight molar excess of mCPBA (1.1 to 1.3 equivalents) is employed to drive the reaction to completion, ensuring high conversion of the 2-chloropyrazine starting material.

-

Aqueous Work-up (Base Wash): The primary byproduct, m-chlorobenzoic acid, is acidic. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), effectively deprotonates the carboxylic acid, converting it into its water-soluble salt, which is then easily removed from the organic phase.

Reaction Mechanism Diagram

Caption: N-Oxidation of 2-Chloropyrazine with mCPBA.

Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment

| Material | Grade | Supplier | Notes |

| 2-Chloropyrazine | ≥98% | Standard chemical supplier | Starting material |

| meta-Chloroperoxybenzoic acid (mCPBA) | ≤77% | Standard chemical supplier | Oxidizing agent |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard chemical supplier | For aqueous work-up |

| Saturated Sodium Chloride (Brine) | ACS Reagent Grade | Standard chemical supplier | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Standard chemical supplier | Drying agent |

| Equipment | |||

| 500 mL Three-neck round-bottom flask | Reaction vessel | ||

| Magnetic stirrer and stir bar | For agitation | ||

| Thermometer / Temperature probe | To monitor reaction temp. | ||

| Dropping funnel (optional) | For controlled addition | ||

| Ice-water bath | For cooling | ||

| Separatory funnel | For extraction | ||

| Rotary evaporator | For solvent removal |

Experimental Workflow Diagram

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 2-aminopyrazine 1-oxide from 2-chloropyrazine 1-oxide

This guide details the protocol for the nucleophilic aromatic substitution (

Introduction & Mechanistic Rationale

The synthesis of 2-aminopyrazine 1-oxide is a critical transformation in the development of antitubercular agents, kinase inhibitors, and energetic materials. While the parent compound, 2-chloropyrazine, requires harsh forcing conditions (150–200 °C, high pressure) to undergo ammonolysis, the introduction of the N-oxide moiety significantly alters the electronic landscape of the pyrazine ring.

Mechanistic Insight: N-Oxide Activation

The N-oxide group at position 1 exerts a dual electronic effect:

-

Inductive Withdrawal (-I): It pulls electron density from the ring, making the carbons more electrophilic.

-

Resonance Donation (+M): While it can donate electrons, the inductive effect dominates at the ortho (2, 6) and para (4) positions regarding nucleophilic attack.

In 2-chloropyrazine 1-oxide , the chlorine atom at the C2 position is highly activated toward nucleophilic attack because the transition state (Meisenheimer complex) is stabilized by the adjacent positively charged nitrogen of the N-oxide. This allows the reaction to proceed at significantly lower temperatures (80–100 °C) compared to the non-oxidized substrate, reducing the risk of thermal deoxygenation.

Reaction Scheme

The transformation proceeds via an addition-elimination mechanism (

Figure 1: Mechanistic pathway for the

Experimental Protocol

Method A: High-Pressure Ammonolysis (Preferred)

This method utilizes anhydrous conditions to minimize the formation of the hydrolysis byproduct, 2-hydroxypyrazine 1-oxide (a tautomer of 1-hydroxy-2-pyrazinone).

Reagents & Equipment:

-

Substrate: 2-Chloropyrazine 1-oxide (1.0 equiv)

-

Reagent: Saturated ethanolic ammonia (

in EtOH, ~15-20% w/w) or liquid ammonia. -

Solvent: Absolute Ethanol (anhydrous).

-

Vessel: Stainless steel autoclave or heavy-walled glass pressure tube (with safety shield).

Step-by-Step Procedure:

-

Preparation:

-

Charge the pressure vessel with 2-chloropyrazine 1-oxide (e.g., 10.0 g, 76.6 mmol).

-

Add absolute ethanol (50 mL) and cool the vessel to 0 °C in an ice bath.

-

Slowly add saturated ethanolic ammonia (100 mL) or condense liquid ammonia (approx. 5-10 equiv) into the vessel. Excess ammonia acts as both nucleophile and base to scavenge HCl.

-

-

Reaction:

-

Seal the vessel securely.

-

Heat the reaction mixture to 80–90 °C .

-

Maintain stirring and temperature for 4–6 hours .

-

Note: Monitor pressure carefully. If using a glass tube, do not exceed 100 °C.

-

-

Workup:

-

Cool the vessel to room temperature and then to 0 °C.

-

Carefully vent the excess ammonia (into a fume hood acid trap).

-

Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove ethanol.

-

The residue contains the product and ammonium chloride (

).

-

-

Purification:

-

Extraction: Suspend the solid residue in hot Ethyl Acetate (EtOAc) or a Methanol/DCM (1:9) mixture. The product is soluble;

is largely insoluble. -

Filter off the inorganic salts (

). -

Concentrate the filtrate to yield the crude product.[1]

-

Recrystallization: Recrystallize from boiling water or ethanol to obtain pure 2-aminopyrazine 1-oxide as off-white to yellow crystals.

-

Method B: Aqueous Ammonolysis (Alternative)

Use only if anhydrous ammonia is unavailable. Yields may be lower due to hydrolysis.

-

Procedure: React substrate with 28% aqueous ammonium hydroxide (excess) in a sealed tube at 80 °C for 6-8 hours.

-

Risk: Competitive hydrolysis by water generates 2-hydroxypyrazine 1-oxide.

Process Workflow & Data

Workflow Diagram

The following diagram illustrates the critical decision points and isolation steps.

Figure 2: Isolation and purification workflow for 2-aminopyrazine 1-oxide.

Quantitative Data Summary

| Parameter | 2-Chloropyrazine (Parent) | 2-Chloropyrazine 1-Oxide (Target) |

| Reaction Temp | 150–200 °C | 80–100 °C |

| Reaction Time | 12–24 h | 4–6 h |

| Solvent System | EtOH (Autoclave) | EtOH (Sealed Tube) |

| Major Byproduct | Decomposed tars | 2-Hydroxypyrazine 1-oxide (if wet) |

| Typical Yield | 50–60% | 70–85% |

| Melting Point | N/A (Liquid/Low melt) | >200 °C (dec.) |

Troubleshooting & Optimization

Critical Control Points

-

Moisture Control: Water is the enemy of yield in this reaction. Even small amounts of water in the ethanol or ammonia source can divert the pathway toward the hydroxy-impurity (hydrolysis). Action: Use freshly opened absolute ethanol and dry ammonia gas if possible.

-

Temperature Regulation: Do not exceed 100 °C. While the N-oxide is stable, excessive heat can lead to deoxygenation (loss of the oxide oxygen), reverting the product to 2-aminopyrazine (mp ~118 °C), which is a different compound.

-

Pressure Safety: The reaction generates significant internal pressure. Always use a blast shield. If using a glass pressure tube, ensure it is rated for at least 10 bar.

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and the appearance of a broad

singlet (exchangeable with -

Mass Spectrometry:

peak at m/z 112 (Product) vs. m/z 131/133 (Starting Material).

References

- Preparation of 2-aminopyrazine (Parent Analogue Conditions)

-

Nucleophilic Substitutions on Chloropyrazine N-Oxides

- Source: Klein, B. et al. Journal of Organic Chemistry, 1964.

- Relevance: Mechanistic confirmation that N-oxide activates halogen displacement by alkali/nucleophiles

-

URL:[Link]

- Source: Patent CN105622526A.

-

Reactivity of 2-Aminopyridine N-Oxides (Analogue Chemistry)

- Source:Russian Chemical Reviews, 2010.

- Relevance: Discusses the stability and reactivity patterns of the amino-N-oxide motif in heteroarom

-

URL:[Link]

Sources

Using 2-chloropyrazine 1-oxide in the synthesis of antitubercular agents

Application Notes & Protocols

Topic: Leveraging 2-Chloropyrazine 1-Oxide in the Strategic Synthesis of Novel Antitubercular Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold and the Quest for New Antitubercular Drugs

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is a synthetic pyrazine derivative crucial for its ability to shorten treatment duration from nine-twelve months to six.[3] It is a prodrug converted to its active form, pyrazinoic acid (POA), within the mycobacterium. The unique sterilizing activity of PZA against non-replicating or "persister" bacilli in the acidic environment of granulomas makes its scaffold a highly attractive starting point for the development of new and improved antitubercular agents.[1]

The pyrazine ring is a versatile heterocyclic scaffold in medicinal chemistry.[4][5] Modifications to this core have led to the discovery of numerous derivatives with potent biological activities.[6][7][8] This guide focuses on a particularly valuable and reactive starting material: 2-chloropyrazine 1-oxide . We will explore its strategic advantages in synthesis, provide detailed protocols for its use, and discuss the evaluation of the resulting compounds, thereby offering a comprehensive resource for researchers aiming to develop the next generation of pyrazine-based antitubercular drugs.

The Strategic Advantage of 2-Chloropyrazine 1-Oxide

The chemical architecture of 2-chloropyrazine 1-oxide makes it an exceptionally useful building block. Its reactivity is governed by the synergistic electronic effects of the chloro substituent and the N-oxide functional group.

-

N-Oxide Activation: The N-oxide group is strongly electron-withdrawing. This effect reduces the electron density of the aromatic pyrazine ring, making it highly susceptible to attack by nucleophiles. This activation is critical for facilitating reactions that would be difficult on an unoxidized pyrazine ring.[9]

-

Facile Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group. The combination of the N-oxide's activating effect and the inherent stability of the chloride anion makes the C-Cl bond primed for cleavage. This allows for the straightforward introduction of a wide variety of functional groups through Nucleophilic Aromatic Substitution (SNAr) reactions, which is the primary strategy for creating a diverse library of drug candidates.[10][11]

The diagram below illustrates how the electron-withdrawing nature of the N-oxide group activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion.

Caption: Electronic effects activating the pyrazine ring for SNAr.

Synthetic Pathways to Novel Antitubercular Agents

The primary synthetic route utilizing 2-chloropyrazine 1-oxide involves a nucleophilic aromatic substitution followed by optional further modifications. This workflow allows for the creation of a large library of compounds from a single, versatile precursor.

Caption: General workflow for synthesizing antitubercular agents.

Protocol 1: Synthesis of 2-(Substituted-amino)pyrazine 1-oxides via SNAr

This protocol describes a general method for the aminodehalogenation of 2-chloropyrazine 1-oxide. The choice of amine nucleophile is vast, allowing for extensive Structure-Activity Relationship (SAR) studies.

Rationale: This reaction is a cornerstone of heterocyclic chemistry. The use of a base is necessary to neutralize the HCl generated during the reaction. Solvents like ethanol or DMF are chosen for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures, which are often required to overcome the activation energy of the substitution.[10] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for this type of transformation.

Materials:

-

2-Chloropyrazine 1-oxide

-

Substituted amine (e.g., benzylamine, aniline, morpholine, etc.) (1.1 equivalents)

-

Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (2.0 equivalents)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or water)

-

Reaction vessel (round-bottom flask or microwave vial)

-

Stir plate and magnetic stir bar

-

Reflux condenser or microwave reactor

Step-by-Step Methodology:

-

Reactant Setup: In a clean, dry reaction vessel, dissolve 2-chloropyrazine 1-oxide (1.0 mmol) in the chosen solvent (5-10 mL).

-

Addition of Reagents: Add the substituted amine (1.1 mmol, 1.1 eq) to the solution, followed by the base (2.0 mmol, 2.0 eq).

-

Reaction Conditions (Choose one):

-

Conventional Heating: Attach a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions may take several hours to complete (4-24 h).

-

Microwave Irradiation: Seal the reaction vial and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 120-160 °C) for a shorter duration (e.g., 10-30 minutes).[10]

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(substituted-amino)pyrazine 1-oxide.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) and Biological Potency

Once synthesized, the novel pyrazine derivatives must be evaluated for their antitubercular activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of Mtb. SAR analysis helps to understand how different chemical substituents influence this activity. While specific data for 2-chloropyrazine 1-oxide derivatives is sparse, extensive research on related pyrazine carboxamides provides valuable predictive insights.[1][12]

Key SAR Observations from Pyrazine Analogs:

-

Lipophilicity: The introduction of lipophilic groups, such as tert-butyl or substituted benzyl moieties, can enhance activity, potentially by improving cell wall penetration.[1]

-

Electronic Effects: The presence of electron-withdrawing groups on substituted phenyl rings (e.g., trifluoromethyl) has been shown to be beneficial for potency.[1]

-

Hybrid Molecules: Combining the pyrazine scaffold with other known antitubercular pharmacophores, like 1,2,4-triazoles, has yielded hybrid compounds with significant activity.[7]

Table 1: Comparative Antimycobacterial Activity of Pyrazine Derivatives

| Compound Class | Representative Structure | Target/Organism | MIC (µg/mL) | Reference |

| Pyrazinamide (Standard) | Pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 - 20 | [1][7] |

| N-Phenyl Pyrazine-2-carboxamides | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 0.82 (IC₉₀) | [1] |

| N-Benzyl Pyrazine-2-carboxamides | 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 | [12] |

| Pyrazine-Triazole Hybrids | Pyrazine-1,2,4-triazole conjugate | M. tuberculosis H37Rv | ≤ 6.25 | [7] |

| Indolizine-Pyrazinamide Hybrids | Indolizine-PZN conjugate | M. tuberculosis H37Rv | > 25 | [3] |

Biological Evaluation: A Self-Validating Workflow

A crucial part of the drug discovery process is the systematic biological evaluation of newly synthesized compounds. This typically involves assessing efficacy against the target pathogen and selectivity (i.e., toxicity to mammalian cells).

Caption: Workflow for the in vitro evaluation of novel compounds.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Rationale: The MABA assay is a widely used, reliable, and colorimetric method for determining the MIC of compounds against Mtb. It relies on the ability of metabolically active (i.e., living) mycobacterial cells to reduce the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition.[7]

Step-by-Step Methodology:

-

Preparation: A 96-well microplate is prepared with Middlebrook 7H9 broth.

-

Compound Dilution: The test compounds are serially diluted in the wells to create a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. Control wells (no drug) are included.

-

Incubation: The plate is incubated at 37 °C for 5-7 days.

-

Dye Addition: A solution of Alamar Blue is added to each well.

-

Re-incubation: The plate is re-incubated for 24 hours.

-

Result Reading: The MIC is determined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: MTT Assay for Cytotoxicity

Rationale: To ensure that a compound's activity is specific to the mycobacteria and not due to general toxicity, its effect on mammalian cells is assessed. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[7]

Step-by-Step Methodology:

-

Cell Seeding: Mammalian cells (e.g., Vero or HEK-293) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a plate reader (typically around 570 nm).

-

IC₅₀ Calculation: The concentration at which 50% of cell growth is inhibited (the IC₅₀ value) is calculated from the dose-response curve. A high IC₅₀ value indicates low cytotoxicity.

Proposed Mechanisms of Action

While PZA's exact mechanism is complex, several targets have been proposed for it and its analogs. Novel compounds derived from 2-chloropyrazine 1-oxide may share these mechanisms or possess new ones. In-silico docking studies and target-based screening can help elucidate the specific mode of action.

-

Pantothenate Synthetase (PanC) Inhibition: Some studies suggest that pyrazine analogs can target pantothenate synthetase, an essential enzyme in the biosynthesis of Coenzyme A.[7]

-

Enoyl-ACP Reductase (InhA) Inhibition: Molecular docking studies have indicated that some pyrazine derivatives may bind to InhA, a key enzyme in mycolic acid synthesis, which is also the target of the frontline drug isoniazid.[13]

-

Disruption of Membrane Potential: The accumulation of the active form, POA, is thought to disrupt membrane potential and interfere with energy production in Mtb.[1]

Caption: Potential mechanisms of action for pyrazine-based agents.

Conclusion

2-Chloropyrazine 1-oxide represents a highly valuable and strategically activated starting material for the synthesis of novel antitubercular agents. Its enhanced reactivity towards nucleophilic aromatic substitution provides a robust and flexible platform for generating diverse chemical libraries. By combining efficient synthetic protocols with systematic biological evaluation and SAR analysis, researchers can leverage this powerful building block to develop potent and selective drug candidates. The insights and protocols provided in this guide aim to facilitate these efforts, contributing to the urgent global need for new therapies to combat tuberculosis.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022).

-

Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023). ACS Omega.

-

Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023). PMC - NIH.

-

SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. (2025). ResearchGate.

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Lookchem.

-

Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1968). Journal of the Chemical Society C: Organic.

-

Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). RSC Publishing.

-

Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (2020). PubMed.

-

Design, synthesis, and in silico studies of pyrazine-based derivatives as potential antitubercular agents. J-GLOBAL.

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (2015). ResearchGate.

-

Synthesis and reactions of Pyrazine. (2016). Slideshare.

-

Preparation and reactions of some substituted pyrazine di-N-oxides. (1970). Journal of the Chemical Society C: Organic.

-

Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. (1971). Amanote Research.

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1977). Zenodo.

-

Seeking potent anti-tubercular agents: design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). ResearchGate.

-

Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. (2013). PubMed.

-

Nucleophilic Substitution Reactions.

-

SYNTHESIS AND COMPARATIVE ANTI-TUBERCULAR ACTIVITY OF INDOLIZINE DERIVATIVES OF ISONIAZID / PYRAZINAMIDE / ETHIONAMIDE. (2011). International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2019). PMC - NIH.

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS One.

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2020). PMC - NIH.

-

Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). (2017). ResearchGate.

-

SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. (2020). MDPI.

-

Adjunctive Multicomponent Crystals of Two Anti-Tubercular Drugs with Pyridoxine. (2026). MDPI.

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

Sources

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Late-Stage Functionalization of Pyrazine Rings via N-Oxide Activation

Introduction: The Challenge and Opportunity of Pyrazines in Drug Discovery

Pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their role often extends beyond that of a simple aromatic spacer; the two nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall polarity, solubility, and metabolic stability.[3] However, the electron-deficient nature of the pyrazine ring makes it inherently resistant to classical electrophilic aromatic substitution, posing a significant challenge for chemists, particularly in the context of late-stage functionalization (LSF).[4][5]

LSF—the art of modifying a complex molecule in the final stages of a synthetic sequence—is a cornerstone of modern drug development.[4][6] It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis for each new derivative.[4][7] The difficulty in directly functionalizing the C-H bonds of a pyrazine core often creates a synthetic bottleneck.

This is where N-oxide activation emerges as a powerful and elegant solution. By converting one of the basic ring nitrogens into an N-oxide, we fundamentally alter the electronic landscape of the heterocycle. This simple transformation provides a versatile handle for introducing a wide array of functional groups, unlocking new chemical space for drug discovery professionals.[8][9]

The Core Principle: N-Oxide Activation

The strategic conversion of a pyrazine to a pyrazine N-oxide is the linchpin of this entire methodology. The N-oxide group acts as a potent activating group through a combination of inductive and resonance effects.

-

Increased Electrophilicity: The positively charged nitrogen atom in the N-oxide moiety strongly withdraws electron density from the pyrazine ring, making the carbon atoms, particularly those at the C2 and C6 positions (α to the N-oxide), highly electrophilic and susceptible to attack by nucleophiles.[10]

-

Facilitation of Radical Addition: The protonated N-oxide significantly lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent acceptor for nucleophilic carbon-centered radicals in Minisci-type reactions.[11]

-

Directing Group: The N-oxide group directs incoming reagents to specific positions, primarily the C-H bond alpha to the N-oxide, offering a high degree of regiochemical control that is often difficult to achieve otherwise.[12][13]

This activation strategy follows a logical and powerful three-step workflow: N-Oxidation → C-H Functionalization → Deoxygenation .

Caption: General workflow for late-stage functionalization of pyrazines.

Part 1: Preparation of Pyrazine N-Oxides

The prerequisite for any N-oxide-mediated functionalization is the efficient and clean synthesis of the activated intermediate. Peroxy acids are the most common and reliable reagents for this transformation.

Protocol 1: General N-Oxidation with m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidant that is relatively safe to handle and provides high yields for the N-oxidation of many N-heterocycles.[14]

Rationale: The peroxy acid delivers an oxygen atom to the lone pair of electrons on one of the pyrazine's nitrogen atoms. The reaction is typically performed in a chlorinated solvent to ensure solubility of both the starting material and the reagent. A slight excess of m-CPBA is used to drive the reaction to completion.

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting pyrazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Addition: Add m-CPBA (1.1–1.5 eq., commercially available as ~77% purity) portion-wise to the stirred solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude pyrazine N-oxide can then be purified by flash column chromatography on silica gel.

Part 2: Key C-H Functionalization Protocols

With the activated pyrazine N-oxide in hand, a diverse range of C-H functionalization reactions can be performed. Below are protocols for two of the most powerful methods: Minisci-type alkylation and deoxidative nucleophilic substitution.

Protocol 2: Minisci-Type C-H Alkylation

The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles.[15] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.[11] The use of a pyrazine N-oxide enhances reactivity and often improves regioselectivity compared to the parent pyrazine.[4][5] Photoredox catalysis has emerged as a modern, mild alternative for generating the required radicals.[4][16][17]

Rationale: In this photoredox-catalyzed variant, a photocatalyst (e.g., an acridinium salt) is excited by visible light.[18][19] The excited photocatalyst then oxidizes a radical precursor (like a carboxylic acid or an alkyl silane) to generate a carbon-centered radical. This radical adds to the C2 position of the protonated pyrazine N-oxide. A final oxidation and deprotonation step rearomatizes the ring to yield the functionalized product.

Caption: Key steps in a photoredox-catalyzed Minisci reaction.

Step-by-Step Protocol (Photoredox-Mediated):

-

Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazine N-oxide (1.0 eq.), the carboxylic acid radical precursor (2.0-3.0 eq.), and the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-5 mol%).

-

Degassing: Seal the vial with a septum and degas the system by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Solvent Addition: Add a suitable degassed solvent (e.g., DMSO or MeCN) and a protic acid (e.g., trifluoroacetic acid, 1.5 eq.) via syringe. The acid is critical for protonating the N-oxide to increase its electrophilicity.[15]

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Maintain the reaction temperature at 25-30 °C using a fan.

-

Reaction Monitoring: Monitor the reaction by LC-MS. Typical reaction times are 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

| Reagent/Parameter | Typical Condition | Purpose |

| Radical Precursor | Carboxylic Acids, Alkyl Silicates | Source of the alkyl/acyl group. |

| Photocatalyst | Acridinium or Iridium salts | Absorbs light to initiate the radical cascade.[18][19] |

| Acid | Trifluoroacetic Acid (TFA) | Activates the N-oxide for radical addition.[15] |

| Solvent | DMSO, MeCN | Polar aprotic solvent to dissolve reagents. |

| Light Source | Blue LEDs (430-450 nm) | Excites the photocatalyst. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of excited states by oxygen. |

Protocol 3: Deoxidative Nucleophilic Substitution (e.g., Azidation)

In some cases, the N-oxide can be leveraged to install a nucleophile with simultaneous removal of the oxygen atom in a single step. This "deoxidative functionalization" is a highly efficient process. The synthesis of azidopyrazines using trimethylsilyl azide (TMSN₃) is a prime example.[12][13]

Rationale: The reaction is initiated by an activating agent, such as diethylcarbamoyl chloride, which reacts with the N-oxide oxygen.[12][13] This creates a highly activated intermediate with a good leaving group on the oxygen. The azide nucleophile then attacks the C2 position, followed by elimination of the activating group and loss of the oxygen, leading to the rearomatized, azidated pyrazine product.

Step-by-Step Protocol:

-

Setup: To a flask under an inert atmosphere, add the pyrazine N-oxide (1.0 eq.) and a solvent such as acetonitrile.

-

Reagent Addition: Add trimethylsilyl azide (TMSN₃, 1.5-2.0 eq.) followed by the dropwise addition of the activating agent, diethylcarbamoyl chloride (1.2 eq.), at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 2-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of NaHCO₃ to quench any unreacted reagents.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Post-Functionalization Deoxygenation

For many applications, the final desired product is the functionalized pyrazine, not its N-oxide. Therefore, a final deoxygenation step is required.

Protocol 4: General Deoxygenation with PCl₃

Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for the deoxygenation of aromatic N-oxides.

Rationale: The lone pair on the phosphorus atom of PCl₃ attacks the oxygen of the N-oxide. A subsequent rearrangement and elimination sequence releases the deoxygenated pyrazine and phosphoryl chloride (POCl₃).

Step-by-Step Protocol:

-

Dissolution: Dissolve the functionalized pyrazine N-oxide (1.0 eq.) in a suitable solvent like chloroform or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus trichloride (PCl₃, 1.1-1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃. Caution: This can be a vigorous quench.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography if necessary.

Alternative Deoxygenation Reagents: Other reagents like triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄) can also be used, often under milder conditions, though they may require longer reaction times or heating. Photochemical deoxygenation is also a known process but can sometimes be substrate-dependent.[20][21]

Conclusion

The N-oxide activation strategy transforms the typically inert pyrazine ring into a versatile platform for late-stage C-H functionalization. By temporarily modifying the electronics of the heterocycle, chemists can access a wide range of derivatives that would be challenging to synthesize through other means. The protocols outlined here for N-oxidation, Minisci-type alkylation, deoxidative substitution, and final deoxygenation provide a robust and field-proven toolkit for researchers in drug discovery and synthetic chemistry to accelerate their research and explore novel chemical matter.

References

-

Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10499-10505. [Link]

-

University of South Florida. (2016). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Scholar Commons. [Link]

-

Pu, J., & Deng, Y. (2026). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ResearchGate. [Link]

-

Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

-

Wang, B., et al. (2021). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

-

Ryabukhin, S. V., et al. (2025). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]

-

Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of The Chemical Society-perkin Transactions 1. [Link]

-

Göktürk, A. K., Porter, A. A. E., & Sammes, P. G. (1982). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Wikipedia. Minisci reaction. [Link]

-

Boyd, M. J., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]

-

Various Authors. (n.d.). Recent Progress in Non‐Catalytic C–H Functionalization of Heterocyclic N‐Oxides. Request PDF on ResearchGate. [Link]

-

Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Europe PMC. [Link]

-